6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid
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Overview
Description
6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with a chloro group at the 6-position, a difluoromethyl group at the 2-position, a phenyl group at the 4-position, and a carboxylic acid group at the 3-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-fluoropurine: Another halogenated quinoline derivative with similar structural features.
6-Chloro-2,4-dinitroaniline: A compound with a chloro and nitro substituent on the quinoline core.
Uniqueness
6-Chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid is unique due to the presence of both a difluoromethyl and a phenyl group, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H10ClF2NO2 |
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Molecular Weight |
333.7 g/mol |
IUPAC Name |
6-chloro-2-(difluoromethyl)-4-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H10ClF2NO2/c18-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17(22)23)15(21-12)16(19)20/h1-8,16H,(H,22,23) |
InChI Key |
DULWCKLMWLXXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
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